molecular formula C13H6Cl4N2O4 B081663 Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate CAS No. 14628-81-0

Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate

Cat. No. B081663
CAS RN: 14628-81-0
M. Wt: 396 g/mol
InChI Key: XEYNDINQFLTEIQ-UHFFFAOYSA-N
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Description

Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as triclosan, and it is widely used as an antibacterial agent in personal care products, such as soaps, toothpaste, and deodorants.

Mechanism Of Action

Triclosan acts by inhibiting the bacterial enoyl-acyl carrier protein reductase enzyme, which is involved in the synthesis of fatty acids. This inhibition leads to the disruption of the bacterial cell membrane and ultimately results in the death of the bacteria.

Biochemical And Physiological Effects

Triclosan has been shown to have both biochemical and physiological effects on the body. It has been found to disrupt the endocrine system by interfering with the thyroid hormone and estrogen signaling pathways. Triclosan has also been found to have adverse effects on the liver and kidney functions.

Advantages And Limitations For Lab Experiments

Triclosan has several advantages in lab experiments, including its broad-spectrum antibacterial activity and its ability to penetrate bacterial biofilms. However, triclosan has limitations in lab experiments, such as its potential toxicity to cells and its interference with the growth of some bacterial strains.

Future Directions

There are several future directions for triclosan research, including the development of new synthesis methods, the investigation of its potential as an antiviral agent, and the exploration of its effects on the gut microbiome. Additionally, the potential environmental impact of triclosan and its degradation products should be further investigated.
Conclusion:
In conclusion, triclosan is a widely used antibacterial agent that has gained significant attention in the scientific research community. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and drawbacks of triclosan and its impact on human health and the environment.

Synthesis Methods

Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with sodium nitrite and concentrated sulfuric acid. The resulting product is then reacted with p-chloroaniline to form triclosan. This synthesis method is widely used in the industry to produce triclosan in large quantities.

Scientific Research Applications

Triclosan has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used as an antimicrobial agent in wound dressings, medical devices, and oral care products. Triclosan has also been used in environmental monitoring to detect the presence of bacteria in water and soil samples.

properties

CAS RN

14628-81-0

Product Name

Phenol, 2-nitro-3,4,6-trichloro-, p-chlorocarbanilate

Molecular Formula

C13H6Cl4N2O4

Molecular Weight

396 g/mol

IUPAC Name

(3,4,6-trichloro-2-nitrophenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H6Cl4N2O4/c14-6-1-3-7(4-2-6)18-13(20)23-12-9(16)5-8(15)10(17)11(12)19(21)22/h1-5H,(H,18,20)

InChI Key

XEYNDINQFLTEIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl

Other CAS RN

14628-81-0

synonyms

4-Chlorocarbanilic acid 3,4,6-trichloro-2-nitrophenyl ester

Origin of Product

United States

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